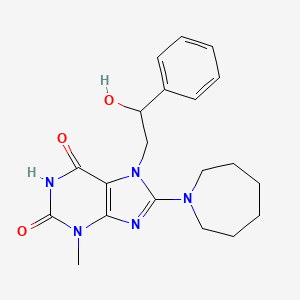![molecular formula C18H18N2 B6498764 2-cyclopropyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole CAS No. 878706-42-4](/img/structure/B6498764.png)
2-cyclopropyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole, also known as 2-cyclopropyl-1-[(2-methylphenyl)methyl]-1H-benzodiazole, is a heterocyclic organic compound that is used in a variety of scientific research applications. It is a versatile compound that is used in organic synthesis, as a pharmaceutical intermediate, and in the synthesis of other compounds.
Applications De Recherche Scientifique
2-Cyclopropyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole is used in a variety of scientific research applications. It is used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of other heterocyclic compounds, such as 1,2,3-triazoles and 1,3,4-oxadiazoles. Additionally, it is used as a building block for the synthesis of polymers and other materials.
Mécanisme D'action
2-Cyclopropyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole is a versatile compound that can be used in a variety of chemical reactions. Its mechanism of action is dependent on the reaction it is used in. In general, it acts as a nucleophilic reagent in organic synthesis, and can be used to form a variety of compounds. Additionally, it can act as a catalyst in certain reactions, such as the Diels-Alder reaction.
Biochemical and Physiological Effects
This compound has not been studied extensively in terms of its biochemical and physiological effects. However, it is known that it can act as a substrate for certain enzymes, and can be used as a building block for the synthesis of polymers and other materials. Additionally, it can be used as a pharmaceutical intermediate, and may have potential applications in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-Cyclopropyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively inexpensive compound, which makes it an attractive option for use in research. Additionally, it is a versatile compound that can be used in a variety of reactions and applications. However, it is also a relatively reactive compound and can be difficult to work with in certain reactions. Additionally, it is not as widely available as some other compounds, which can limit its use in certain experiments.
Orientations Futures
Despite its versatility and potential applications, there are still many unanswered questions about the properties and potential applications of 2-cyclopropyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazolel-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole. Potential future directions for research include further exploration of its biochemical and physiological effects, as well as its potential applications in the treatment of certain diseases. Additionally, further research into its reactivity, potential uses in the synthesis of polymers and other materials, and its potential applications in the synthesis of pharmaceuticals and agrochemicals could be beneficial. Finally, further research into the potential environmental impact of this compound could be beneficial.
Méthodes De Synthèse
2-Cyclopropyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole can be synthesized through a variety of methods. One common method is the reaction of cyclopropylmagnesium bromide and 2-methyl-1-phenyl-1H-benzodiazole. This reaction is carried out in the presence of a base, such as pyridine, and a catalyst, such as palladium acetate. This reaction results in the formation of the desired product.
Propriétés
IUPAC Name |
2-cyclopropyl-1-[(2-methylphenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2/c1-13-6-2-3-7-15(13)12-20-17-9-5-4-8-16(17)19-18(20)14-10-11-14/h2-9,14H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PICMXKGXJOOEKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2-methoxy-5-methylphenyl)-1-methyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6498682.png)
![8-amino-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6498695.png)
![8-(dimethylamino)-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6498699.png)

![2-{3-ethyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6498705.png)
![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B6498711.png)
![3-[(4-fluorophenyl)methyl]-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6498712.png)
![N-(2,6-dimethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B6498714.png)
![3-[(furan-2-yl)methyl]-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6498725.png)
![ethyl 4-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoate](/img/structure/B6498744.png)
![N-(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B6498750.png)

![methyl 4-{2-[2-(2-oxo-1,2-dihydropyridine-3-amido)-1,3-thiazol-4-yl]acetamido}benzoate](/img/structure/B6498773.png)
![N-(4-{[(4-carbamoylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6498786.png)